
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate is a chemical compound known for its applications in various scientific fields. It is a white to light yellow, fine crystalline powder . This compound is often used in the synthesis of other chemicals and has significant importance in the field of agrochemicals, particularly as a herbicide.
Métodos De Preparación
The synthesis of 4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate involves several steps. One common method includes the reaction of 2-amino-4,6-dimethoxypyrimidine with methyl 4-methylbenzoate in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of plant growth and ultimately plant death .
Comparación Con Compuestos Similares
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate can be compared with other similar compounds such as:
Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
Bensulfuron-methyl: Another sulfonylurea herbicide with a similar pyrimidine ring structure but different substituents, resulting in varied herbicidal activities.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Propiedades
Fórmula molecular |
C14H13N2O4- |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)-4-methylbenzoate |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-5-9(14(17)18)10(6-8)13-15-11(19-2)7-12(16-13)20-3/h4-7H,1-3H3,(H,17,18)/p-1 |
Clave InChI |
VNXLVWBUCWFGLY-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)[O-])C2=NC(=CC(=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


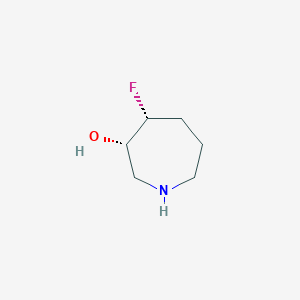
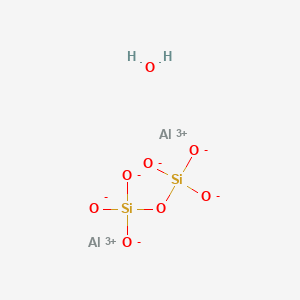
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
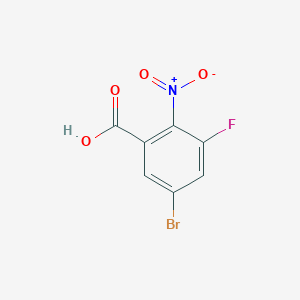
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
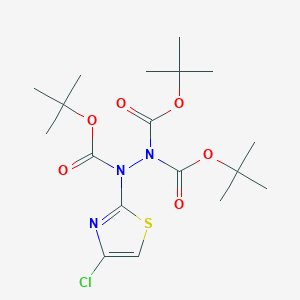
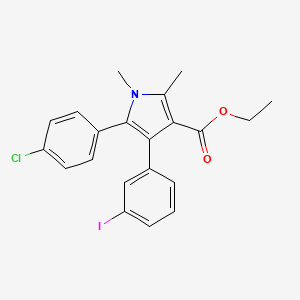
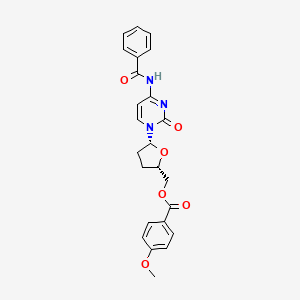
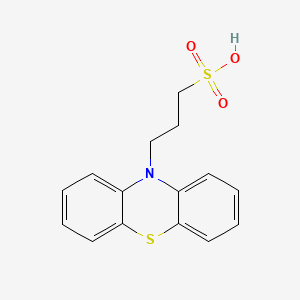
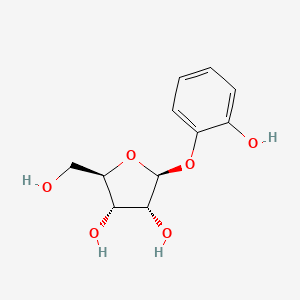

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
